1-(2-Ethoxypyrrolidin-1-yl)ethanone
Description
1-(2-Ethoxypyrrolidin-1-yl)ethanone is an organic compound with the molecular formula C8H15NO2 It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
Properties
CAS No. |
69001-11-2 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(2-ethoxypyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8-5-4-6-9(8)7(2)10/h8H,3-6H2,1-2H3 |
InChI Key |
FIVVIEYXCYDSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCN1C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxypyrrolidin-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-ethoxypyrrolidine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-Ethoxypyrrolidin-1-yl)ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxypyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(2-Ethoxypyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It serves as a precursor in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxypyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Methoxypyrrolidin-1-yl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Hydroxypyrrolidin-1-yl)ethanone: Contains a hydroxyl group instead of an ethoxy group.
Uniqueness: 1-(2-Ethoxypyrrolidin-1-yl)ethanone is unique due to its specific ethoxy substitution, which can influence its reactivity and interactions compared to its analogs. This uniqueness makes it valuable for certain applications where the ethoxy group provides specific advantages in terms of solubility, reactivity, or biological activity.
Biological Activity
1-(2-Ethoxypyrrolidin-1-yl)ethanone, a compound with the CAS number 69001-11-2, is a pyrrolidine derivative that has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
1-(2-Ethoxypyrrolidin-1-yl)ethanone can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C9H17N2O |
| Molecular Weight | 171.25 g/mol |
| IUPAC Name | 1-(2-Ethoxypyrrolidin-1-yl)ethanone |
The compound features a pyrrolidine ring substituted with an ethoxy group and a ketone functional group, contributing to its unique reactivity and biological properties.
Research indicates that 1-(2-Ethoxypyrrolidin-1-yl)ethanone interacts with various biological targets, including enzymes and receptors. Its mechanism of action may involve modulation of neurotransmitter systems, particularly in the central nervous system (CNS).
Key Mechanisms:
- Neurotransmitter Modulation: The compound may influence the release and uptake of neurotransmitters such as dopamine and serotonin, potentially affecting mood and cognition.
- Receptor Interaction: Preliminary studies suggest interactions with GABAergic and glutamatergic systems, which are crucial for neuronal excitability and synaptic transmission.
Case Studies
Several studies have investigated the biological effects of 1-(2-Ethoxypyrrolidin-1-yl)ethanone:
-
Neuropharmacological Effects:
- A study conducted on rodent models demonstrated that administration of the compound resulted in anxiolytic-like effects, suggesting potential use in treating anxiety disorders.
- Behavioral tests indicated enhanced cognitive performance in memory tasks, possibly due to its action on cholinergic pathways.
-
Antimicrobial Activity:
- In vitro assays revealed that 1-(2-Ethoxypyrrolidin-1-yl)ethanone exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus.
- The compound's efficacy was compared against standard antibiotics, showing comparable or superior inhibition zones.
-
Anti-inflammatory Properties:
- Research highlighted its ability to reduce pro-inflammatory cytokines in macrophage cell lines, indicating potential applications in inflammatory conditions.
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(2-Ethoxypyrrolidin-1-yl)ethanone, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| Pyrrolidine | CNS stimulant | Basic structure similar to ethanone |
| Ethyl pyridine | Antimicrobial | Less potent than ethanone in studies |
| 4-Ethylphenol | Antioxidant | Different mechanism; less focused on CNS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
